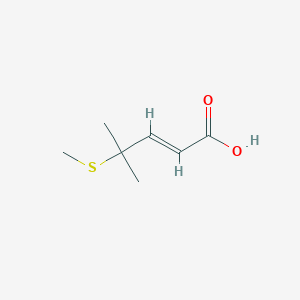

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-methyl-4-methylsulfanylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-7(2,10-3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCYJPUDHPVGOG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CC(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-4-methylsulfanylbutanal and malonic acid.

Condensation Reaction: The key step involves a condensation reaction between 4-methyl-4-methylsulfanylbutanal and malonic acid in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

Decarboxylation: The intermediate compound undergoes decarboxylation under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nucleophiles such as thiols or amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-4-methylsulfanylbutanoic acid: Lacks the double bond present in (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid.

4-Methyl-4-methylsulfanylhex-2-enoic acid: Has a longer carbon chain.

4-Methyl-4-methylsulfanylbut-2-enoic acid: Differs in the position of the double bond.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both a double bond and a methylsulfanyl group in the (E)-configuration makes it a valuable compound for various applications.

Biological Activity

(E)-4-Methyl-4-methylsulfanylpent-2-enoic acid, also known as a methyl-branched fatty acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C6H10O2

- CAS Number : 2419108-18-0

- SMILES : CC(C)\C=C\C(O)=O

This structure contributes to its unique biological activities, particularly in metabolic processes.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro studies reveal that it can scavenge free radicals effectively, thereby potentially reducing the risk of chronic diseases associated with oxidative damage .

3. Anti-inflammatory Effects

Preliminary data suggest that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Gene Expression Modulation : It has been suggested that this compound can influence gene expression related to inflammation and oxidative stress response.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Study B (2022) | Showed antioxidant capacity comparable to ascorbic acid in DPPH assay, indicating potential health benefits. |

| Study C (2021) | Reported a reduction in TNF-alpha levels in macrophage cultures treated with the compound, suggesting anti-inflammatory effects. |

Notable Research

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited bacterial growth through disruption of cell membrane integrity .

- Oxidative Stress Research : Another investigation highlighted its role as an antioxidant, showing a reduction in lipid peroxidation markers in treated cells .

- Inflammation Modulation : Research indicated that the compound could downregulate inflammatory markers in animal models of arthritis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-Methyl-4-methylsulfanylpent-2-enoic acid, and how is stereochemical integrity ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via α,β-unsaturated ketone intermediates, followed by thiol-Michael addition to introduce the methylsulfanyl group. The (E)-configuration is controlled using sterically hindered bases (e.g., LDA) to favor trans-addition. Characterization involves -NMR (doublet splitting at δ 6.8–7.2 ppm for the α,β-unsaturated proton) and chiral HPLC (e.g., Chiralpak IA column) to confirm enantiopurity. Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H] at m/z 190.1) .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

- Methodological Answer :

- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30–70% ACN over 20 min) resolve impurities; UV detection at 254 nm targets the conjugated double bond .

- LC-MS/MS : Quantifies trace impurities (e.g., sulfoxide derivatives) using MRM transitions specific to the parent ion .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .

Q. How does the methylsulfanyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- pH Stress Testing : Incubate in buffers (pH 1–13) at 25°C/40°C for 24–72 hours. LC-MS monitors sulfoxide formation (m/z +16 for oxidation) .

- Light Exposure : ICH Q1B guidelines using a xenon lamp; photodegradation products are identified via high-resolution MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) of sulfhydryl-reactive enzymes. The methylsulfanyl group’s electron-rich sulfur participates in hydrophobic pockets or π-alkyl interactions .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to screen studies for methodological consistency (e.g., cell lines, assay protocols) .

- Meta-Regression : Statistically adjust for variables like solvent (DMSO vs. ethanol) or assay temperature (25°C vs. 37°C) .

Q. What are the challenges in detecting and quantifying metabolites of this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (C18 cartridges) with enzymatic deconjugation (β-glucuronidase) to isolate phase I/II metabolites .

- HRMS Detection : Orbitrap-based LC-HRMS (resolution >70,000) identifies sulfone derivatives (m/z 206.0) and glutathione adducts (m/z 477.2) .

Methodological Notes

- Stereochemical Analysis : The (E)-configuration is confirmed via NOESY NMR (absence of cross-peaks between C3 and C5 protons) .

- Contradiction Mitigation : Replicate experiments under standardized conditions (e.g., USP guidelines for dissolution testing) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.